molecular formula C12H8N2O2S B2564117 2-Thiophen-2-ylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 4130-00-1

2-Thiophen-2-ylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2564117
CAS No.: 4130-00-1
M. Wt: 244.27
InChI Key: YLOOHIPUPGCKJO-UHFFFAOYSA-N
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Description

2-Thiophen-2-ylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a thiophene moiety attached at the 2-position and a carboxylic acid group at the 3-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophen-2-ylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with thiophene-2-carboxaldehyde, followed by cyclization and oxidation steps. The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable .

Chemical Reactions Analysis

Types of Reactions: 2-Thiophen-2-ylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

2-Thiophen-2-ylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Thiophen-2-ylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the combination of the imidazo[1,2-a]pyridine and thiophene moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

2-thiophen-2-ylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-12(16)11-10(8-4-3-7-17-8)13-9-5-1-2-6-14(9)11/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOOHIPUPGCKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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